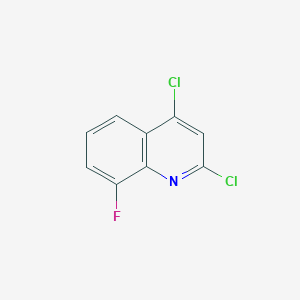

2,4-Dichloro-8-fluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWIUBLBLKBKHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-dichloro-8-fluoroquinoline: Mechanisms, Protocols, and Applications

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,4-dichloro-8-fluoroquinoline, a key intermediate in the development of advanced pharmaceutical agents. The document delves into the core chemical principles and reaction mechanisms, offering researchers, scientists, and drug development professionals a detailed understanding of the synthetic process. By synthesizing information from established chemical literature, this guide presents a logical and scientifically robust pathway, complete with detailed experimental protocols and visual aids to facilitate comprehension and practical application. The narrative emphasizes the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the scientific community.

Introduction: The Significance of the Dichloro-Fluoroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The introduction of specific substituents onto the quinoline core can significantly modulate the pharmacological profile of the resulting compounds.[3] In this context, this compound emerges as a highly valuable synthetic intermediate. The chlorine atoms at the 2 and 4 positions provide reactive handles for further functionalization through nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.[3] The fluorine atom at the 8-position can enhance metabolic stability and influence the electronic properties of the molecule, often leading to improved drug-like characteristics.[3] This unique combination of features makes this compound a critical building block in the synthesis of novel fluoroquinolone antibiotics and other targeted therapeutics.[2][4]

This guide will elucidate a primary and efficient synthetic route to this compound, focusing on the underlying reaction mechanisms and providing detailed, actionable protocols for its preparation.

Proposed Synthetic Pathway: A Two-Stage Approach

The most logical and well-supported synthetic route to this compound proceeds through a two-stage process. This pathway begins with the synthesis of the precursor, 8-fluoro-2,4-dihydroxyquinoline (also known as 8-fluoroquinoline-2,4(1H,3H)-dione), followed by a chlorination step to yield the final product.

Figure 1: Proposed two-stage synthetic pathway for this compound.

Stage 1: Synthesis of 8-Fluoro-2,4-dihydroxyquinoline

The initial step involves the construction of the quinoline ring system through the cyclocondensation of a substituted aniline with a malonic acid derivative. This is a well-established method for the synthesis of 2,4-dihydroxyquinolines.[5]

Reaction Mechanism

The formation of 8-fluoro-2,4-dihydroxyquinoline from 2-fluoroaniline and diethyl malonate proceeds through a thermal cyclization reaction. The mechanism can be broken down into the following key steps:

-

Initial Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 2-fluoroaniline on one of the carbonyl carbons of diethyl malonate, leading to the formation of an intermediate amide.

-

Intramolecular Cyclization (Dieckmann-type Condensation): Under high-temperature conditions, the intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the second ester group, leading to the formation of the heterocyclic ring.

-

Tautomerization: The resulting product exists in equilibrium between the keto and enol forms, with the more stable 2,4-dihydroxy tautomer being favored.

Figure 2: Simplified mechanism for the formation of 8-fluoro-2,4-dihydroxyquinoline.

Experimental Protocol: Synthesis of 8-Fluoro-2,4-dihydroxyquinoline

This protocol is adapted from general procedures for the synthesis of 2,4-dihydroxyquinoline derivatives.[5]

Materials:

-

2-Fluoroaniline

-

Diethyl malonate

-

Diphenyl ether (solvent)

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of 2-fluoroaniline (1.0 eq) and diethyl malonate (1.2 eq) in diphenyl ether is heated to reflux (approximately 250-260 °C) for 2-3 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The solid is washed with ethanol to remove residual diphenyl ether.

-

The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, after acidification with HCl to ensure precipitation of the dihydroxyquinoline.

-

The purified product is dried under vacuum to yield 8-fluoro-2,4-dihydroxyquinoline as a solid.

Table 1: Summary of Reaction Parameters for Stage 1

| Parameter | Value |

| Reactants | 2-Fluoroaniline, Diethyl Malonate |

| Solvent | Diphenyl ether |

| Temperature | 250-260 °C |

| Reaction Time | 2-3 hours |

| Work-up | Filtration, Washing with Ethanol |

| Purification | Recrystallization |

Stage 2: Dichlorination of 8-Fluoro-2,4-dihydroxyquinoline

The second stage of the synthesis involves the conversion of the hydroxyl groups at the 2 and 4 positions to chlorine atoms. This is a crucial step that installs the reactive handles for subsequent derivatization.

Reaction Mechanism

The chlorination of 2,4-dihydroxyquinolines is typically achieved using phosphorus oxychloride (POCl₃).[6] The reaction proceeds through the formation of a highly electrophilic intermediate.

-

Activation of Hydroxyl Groups: The lone pair of electrons on the oxygen atoms of the hydroxyl groups attacks the phosphorus atom of POCl₃, leading to the formation of phosphate ester intermediates.

-

Chloride Attack and Aromatization: Chloride ions, generated from POCl₃, then act as nucleophiles, attacking the 2 and 4 positions of the quinoline ring. This is followed by the elimination of the phosphate leaving group and subsequent aromatization of the pyridine ring to yield the stable this compound. The chlorination of the 4-oxo group also contributes to the aromatization of the nitrogen-containing ring.[6]

Figure 3: Simplified mechanism for the dichlorination of 8-fluoro-2,4-dihydroxyquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the chlorination of quinoline-2,4-diones.[7][8]

Materials:

-

8-Fluoro-2,4-dihydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline (optional, as a base)

-

Ice-water

-

Dichloromethane (DCM) or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of 8-fluoro-2,4-dihydroxyquinoline (1.0 eq) and phosphorus oxychloride (excess, e.g., 5-10 eq) is heated to reflux for 3-5 hours. N,N-diethylaniline (1.0 eq) can be added to neutralize the HCl generated during the reaction.[8]

-

After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is then cautiously poured into a beaker of ice-water with stirring.

-

The resulting precipitate is collected by filtration, or the aqueous mixture is extracted with an organic solvent like dichloromethane.

-

If extracted, the organic layer is washed with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, then with water, and finally with brine.

-

The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or recrystallization.

Table 2: Summary of Reaction Parameters for Stage 2

| Parameter | Value |

| Reactant | 8-Fluoro-2,4-dihydroxyquinoline |

| Reagent | Phosphorus oxychloride (POCl₃) |

| Additive (optional) | N,N-Diethylaniline |

| Temperature | Reflux |

| Reaction Time | 3-5 hours |

| Work-up | Quenching in ice-water, Extraction |

| Purification | Column Chromatography or Recrystallization |

Vilsmeier-Haack Reaction: An Alternative Approach to 2-Chloroquinolines

While the previously described two-step method is a robust pathway to this compound, it is important to acknowledge the Vilsmeier-Haack reaction as a powerful tool for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[9][10] This reaction involves the use of the Vilsmeier reagent, typically formed from phosphorus oxychloride and N,N-dimethylformamide (DMF).[10]

The reaction proceeds via electrophilic attack of the Vilsmeier reagent on the electron-rich aromatic ring of the N-arylacetamide, followed by cyclization and subsequent chlorination to yield the 2-chloro-3-formylquinoline.[10] While this method does not directly produce the 2,4-dichloro derivative, the resulting 2-chloro-3-formylquinoline is a versatile intermediate that can be further modified.

Figure 4: Vilsmeier-Haack synthesis of a 2-chloroquinoline derivative.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry and drug discovery. The two-stage pathway, involving the initial formation of 8-fluoro-2,4-dihydroxyquinoline followed by dichlorination with phosphorus oxychloride, represents an efficient and well-understood route to this key intermediate. A thorough understanding of the underlying reaction mechanisms, as detailed in this guide, is paramount for optimizing reaction conditions and ensuring the successful synthesis of this valuable compound. The provided protocols offer a solid foundation for researchers to practically implement this synthesis in their laboratories, paving the way for the development of novel and more effective therapeutic agents.

References

- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google P

- WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa)

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - MDPI. (URL: [Link])

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. (URL: [Link])

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL: [Link])

- WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. (URL: [Link])

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (URL: [Link])

-

Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (URL: [Link])

-

Synthesis of Fluoroquinolone Antibiotics - quimicaorganica.org. (URL: [Link])

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - International Journal of Chemical Studies. (URL: [Link])

- CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google P

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - NIH. (URL: [Link])

-

2,4-Dichloro-7-fluoroquinazoline - PMC - NIH. (URL: [Link])

- EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google P

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (URL: [Link])

-

One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines - PubMed. (URL: [Link])

-

An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (URL: [Link])

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: [Link])

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (URL: [Link])

-

How can i do Vilsemier-Haack reaction for Quinoline Synthesis? - ResearchGate. (URL: [Link])

-

Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (URL: [Link])

- US3567732A - Process for the preparation of chlorinated quinolines - Google P

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. (URL: [Link])

-

Fluoroquinolones: Chemistry & Action – A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (URL: [Link])

-

THE 5-AND 8-CHLORINATION OF QUINOLINE AND SOME OF ITS DERIVATIVES - PJSIR. (URL: [Link])

-

A versatile new synthesis of quinolines and related fused pyridines. Part 11. Conversion of acylanilides into α-iminopyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar. (URL: [Link])

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

Sources

- 1. societachimica.it [societachimica.it]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]

- 6. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]

- 7. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemijournal.com [chemijournal.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2,4-dichloro-8-fluoroquinoline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-dichloro-8-fluoroquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a quinoline core substituted with two chlorine atoms and a fluorine atom, makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. Quinolines and their fluorinated analogues have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The presence of the fluorine atom at the 8-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its efficacy and pharmacokinetic profile as a drug candidate. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds and data from chemical suppliers, we can infer a profile of its key physicochemical characteristics.

| Property | Value/Description | Source(s) |

| CAS Number | 1422498-86-9 | [3][4] |

| Molecular Formula | C₉H₄Cl₂FN | [3][4] |

| Molecular Weight | 216.04 g/mol | [3][4] |

| Appearance | Likely a pale yellow to light brown solid. | [5] |

| Melting Point | Not experimentally determined. For comparison, 6-chloro-8-fluoroquinoline has a melting point of 79-81 °C. | [1] |

| Boiling Point | Not experimentally determined. Predicted boiling point for the related 2,4-dichloro-5-fluoroquinazoline is 277.3±22.0 °C. | [6] |

| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents such as ethanol, DMSO, and dichloromethane. | [5] |

| Storage | Store in an inert atmosphere at 2-8°C. | [3][4] |

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is dictated by the electrophilic nature of the quinoline ring and the presence of the three halogen substituents. The chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, providing a versatile handle for the introduction of various functional groups. The fluorine atom at the 8-position is generally less reactive towards nucleophilic substitution but can influence the overall electronic properties of the molecule.

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of substituted quinolines. A common approach involves the cyclization of an appropriately substituted aniline derivative.

Proposed Synthesis Workflow

Caption: A proposed three-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known quinoline syntheses and should be optimized for the specific target molecule.

Step 1: Synthesis of N-(2-fluorophenyl)-3-oxobutanamide

-

In a round-bottom flask, dissolve 2-fluoroaniline in a suitable solvent such as toluene.

-

Slowly add diethyl malonate to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain N-(2-fluorophenyl)-3-oxobutanamide.

Step 2: Synthesis of 4-hydroxy-8-fluoro-2-methylquinoline

-

Add the N-(2-fluorophenyl)-3-oxobutanamide to a high-boiling point solvent like diphenyl ether.

-

Heat the mixture to a high temperature (typically >200 °C) to induce cyclization.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry to yield 4-hydroxy-8-fluoro-2-methylquinoline.

Step 3: Synthesis of this compound

-

Carefully add 4-hydroxy-8-fluoro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Extract the product with an organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Spectral Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the quinoline ring. The fluorine atom at the 8-position will cause splitting of the signal for the adjacent proton at the 7-position (H-7). The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule. The carbons attached to the chlorine (C-2 and C-4) and fluorine (C-8) atoms will exhibit characteristic chemical shifts. The C-F coupling will be observable for C-8 and adjacent carbons.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (216.04 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by isotopic peaks (M+2 and M+4) in a characteristic ratio, which is a definitive indicator of the number of chlorine atoms. For a molecule with two chlorine atoms, the expected isotopic pattern for the molecular ion would be approximately 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺, respectively.[7]

Safety and Handling

Based on the safety data for structurally related compounds such as 2,4-dichloroquinoline and 2,5-dichloro-8-fluoroquinoline, this compound should be handled with caution.[2][8]

Hazard Statements (Inferred):

-

Harmful if swallowed.[2]

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place.

Applications in Drug Development

The this compound scaffold is a key intermediate in the synthesis of novel therapeutic agents. The reactivity of the chlorine atoms at the 2- and 4-positions allows for the introduction of various pharmacophores, enabling the generation of libraries of compounds for screening and lead optimization.

Potential Therapeutic Areas:

-

Antibacterial Agents: Fluoroquinolones are a well-established class of antibiotics.[9] By modifying the quinoline core, new derivatives with improved activity against resistant bacterial strains can be developed.

-

Anticancer Agents: Many quinoline derivatives have demonstrated potent anticancer activity. This compound can serve as a starting point for the synthesis of novel compounds that target various cancer-related pathways.

-

Antiviral Agents: The quinoline scaffold has been explored for the development of antiviral drugs.[1]

-

Other Therapeutic Targets: The versatility of the this compound core allows for its use in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.

Experimental Workflow for a Nucleophilic Substitution Reaction

Caption: A typical workflow for a nucleophilic substitution reaction using this compound.

Conclusion

This compound is a promising and versatile building block for the development of new chemical entities with potential therapeutic applications. While detailed experimental data on its physicochemical properties are limited, its structural similarity to other well-characterized quinolines provides a solid foundation for its use in synthetic and medicinal chemistry. The strategic placement of its chloro and fluoro substituents offers multiple avenues for chemical modification, making it an attractive scaffold for the generation of diverse compound libraries. As research in this area progresses, a more complete understanding of the properties and reactivity of this compound will undoubtedly emerge, further solidifying its importance in the field of drug discovery.

References

-

Jia, Y., Zhu, X., & Li, J. (2011). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. [Link]

-

PubMed. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Retrieved February 2, 2026, from [Link]

-

Rasayan Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichloroquinoline. Retrieved February 2, 2026, from [Link]

-

FDER Chemical. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

RSC Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-6-fluoroquinazoline. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2,5-Dichloro-8-fluoroquinoline. Retrieved February 2, 2026, from [Link]

-

FDER. (n.d.). This compound. Retrieved February 2, 2026, from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane. Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra (600 MHz, 298 K) of samples containing.... Retrieved February 2, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,1-dichloroethane. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved February 2, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 1,1-dichloroethane. Retrieved February 2, 2026, from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. 2,5-Dichloro-8-fluoroquinoline | C9H4Cl2FN | CID 64208256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. FCKeditor - Resources Browser [fder.unr.edu.ar]

- 4. qcc.edu [qcc.edu]

- 5. CAS 63010-72-0: 4-Chloro-8-fluoroquinoline | CymitQuimica [cymitquimica.com]

- 6. 2,4-DICHLORO-5-FLUOROQUINAZOLINE | 87611-00-5 [chemicalbook.com]

- 7. mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2,4-Dichloroquinoline | C9H5Cl2N | CID 607503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Lynchpin of Novel Therapeutics: A Technical Guide to the Potential Applications of 2,4-Dichloro-8-fluoroquinoline in Medicinal Chemistry

For Immediate Release

[CITY, State] – [Date] – In the relentless pursuit of novel therapeutic agents, the strategic design and synthesis of versatile molecular scaffolds are of paramount importance. Among the myriad of heterocyclic compounds, the quinoline core has consistently emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2][3] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the untapped potential of a specific, highly functionalized quinoline derivative: 2,4-dichloro-8-fluoroquinoline . While direct extensive research on this exact molecule is nascent, this document will extrapolate its potential applications by analyzing the well-established roles of its constituent functional groups, drawing parallels from structurally similar compounds, and proposing logical pathways for its integration into modern drug discovery programs.

The Quinoline Scaffold: A Foundation of Pharmacological Diversity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][4] Its derivatives have been successfully developed as antibacterial, anticancer, antimalarial, and anti-inflammatory agents, among others.[4][5] The versatility of the quinoline scaffold lies in its amenability to substitution at various positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Strategic Functionalization: The Power of Dichloro and Fluoro Moieties

The true potential of this compound lies in its unique trifecta of functional groups. The two chlorine atoms at the 2 and 4 positions and the fluorine atom at the 8-position are not mere decorations; they are strategic handles that chemists can exploit to create diverse libraries of novel compounds.

The Dichotomy of Reactivity: C2 and C4 Chlorine Atoms as Versatile Chemical Handles

The chlorine atoms at the C2 and C4 positions of the quinoline ring are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of this scaffold's utility, providing a straightforward avenue for the introduction of a wide array of functional groups. This synthetic tractability allows for the exploration of vast chemical space and the optimization of biological activity.[6] For instance, these positions can be readily substituted with amines, alcohols, thiols, and other nucleophiles to generate libraries of derivatives for high-throughput screening.

Below is a conceptual workflow illustrating the synthetic utility of the 2,4-dichloro-quinoline core.

Caption: Synthetic utility of this compound.

The Fluorine Advantage: Enhancing Biological Activity and Metabolic Stability

The presence of a fluorine atom at the C8 position is a well-established strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[7] Fluorine's high electronegativity can modulate the electronic properties of the quinoline ring, influencing its binding affinity to biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise deactivate the molecule, leading to an extended half-life and improved bioavailability. Halogen substitution at the C8 position of the quinoline ring has been shown to increase antimalarial efficacy.[7]

Potential Therapeutic Applications: A Landscape of Opportunity

Based on the known biological activities of structurally related quinoline derivatives, this compound is a promising starting point for the development of novel therapeutics in several key areas.

Oncology: Targeting Uncontrolled Cell Proliferation

Quinolone derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer progression, including the inhibition of DNA topoisomerases.[1] The this compound scaffold can be elaborated to generate potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. By strategically introducing substituents at the C2 and C4 positions, it is possible to design molecules that selectively bind to the ATP-binding site of specific kinases implicated in cancer cell signaling pathways.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by derivatives of this compound.

Caption: Targeting the MAPK/ERK signaling pathway.

Infectious Diseases: Combating Microbial Resistance

The fluoroquinolone class of antibiotics, which features a quinolone core, has been a mainstay in the treatment of bacterial infections for decades.[8][9] However, the rise of antibiotic resistance necessitates the development of new antibacterial agents. This compound provides a template for the synthesis of novel fluoroquinolone analogues with potentially improved activity against resistant strains. Modifications at the C2 and C4 positions can be designed to enhance interactions with bacterial DNA gyrase and topoisomerase IV, the primary targets of fluoroquinolones, or to evade bacterial efflux pumps, a common mechanism of resistance.

Neurodegenerative Disorders: Modulating Neurological Pathways

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[4] Certain quinoline-based compounds have been shown to exhibit neuroprotective effects through various mechanisms, including the inhibition of cholinesterase and the modulation of neurotransmitter receptors. The structural versatility of this compound makes it an attractive scaffold for the development of novel central nervous system (CNS) agents.

Experimental Protocols: A Starting Point for Synthesis and Evaluation

The following are generalized, foundational protocols for the synthesis and initial biological evaluation of derivatives of this compound.

General Procedure for Nucleophilic Substitution

A solution of this compound (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile) is treated with the desired nucleophile (1-2 equivalents) and a base (e.g., triethylamine or potassium carbonate). The reaction mixture is stirred at a temperature ranging from room temperature to 100°C until the starting material is consumed, as monitored by thin-layer chromatography. The product is then isolated and purified using standard techniques such as column chromatography.

In Vitro Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against a panel of kinases can be determined using a variety of commercially available assay kits. A common method involves measuring the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the test compound. The IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity, is then calculated.

Conclusion and Future Directions

This compound represents a highly promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its inherent reactivity and the strategic placement of its functional groups provide a powerful platform for the generation of diverse chemical libraries. Future research should focus on the systematic exploration of substitutions at the C2 and C4 positions, coupled with comprehensive biological evaluation across a range of therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

-

The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

-

260 quinolones for applications in medicinal chemistry: synthesis and structure. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

- Fluoroquinolones: Chemistry & Action – A Review. (2012). Indo Global Journal of Pharmaceutical Sciences, 2(1), 43-53.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21364-21380.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2021). RSC Advances, 11(48), 30267-30286.

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2021). RSC Advances. Retrieved February 2, 2026, from [Link]

- Synthesis new derivatives of quinoline and study the biological activity for some of them. (2022). American Institute of Physics Conference Proceedings, 2393(1), 020002.

- Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2020). Arabian Journal of Chemistry, 13(1), 2139-2151.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Preprints.org.

- Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. (2003). Archiv der Pharmazie, 336(5), 223-230.

- Biological Activities of Quinoline Derivatives. (2010). International Journal of PharmTech Research, 2(3), 1946-1953.

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances, 12(22), 13933-13954.

- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Organics, 4(1), 1-28.

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024). Molecules, 29(6), 1279.

- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules, 28(8), 3373.

- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(19), 6432.

- Quinolone antibiotics. (2018). MedChemComm, 9(10), 1648-1663.

Sources

- 1. societachimica.it [societachimica.it]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iglobaljournal.com [iglobaljournal.com]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

theoretical calculations on the electronic structure of 2,4-dichloro-8-fluoroquinoline

Title: Comprehensive Theoretical Framework for the Electronic Structure Characterization of 2,4-Dichloro-8-Fluoroquinoline Subtitle: A Protocol-Driven Technical Guide for Medicinal Chemistry Applications

Executive Summary

The scaffold This compound represents a critical pharmacophore in the development of next-generation antibacterial and antimalarial agents.[1] Its unique halogenation pattern—combining the steric and electronic modulation of chlorine at the 2,4-positions with the metabolic stability and lipophilicity enhancement of fluorine at the 8-position—demands rigorous electronic characterization.[1]

This technical guide provides a standardized computational workflow for analyzing the electronic structure of this molecule. By synthesizing Density Functional Theory (DFT) protocols with reactivity descriptor analysis, this document empowers researchers to predict molecular behavior, validate synthetic pathways (specifically nucleophilic aromatic substitution at C4), and optimize ligand-protein binding affinities.[1]

Computational Methodology: The "Standard of Truth"

To ensure scientific integrity and reproducibility, the following computational protocol is established as the "Gold Standard" for characterizing halogenated quinolines. This methodology balances computational cost with the accuracy required to resolve halogen-mediated electronic effects.[1][2]

Level of Theory Selection

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic geometries.[1] However, for halogenated systems where dispersion forces (halogen bonding) are critical, wB97X-D or M06-2X is recommended to capture long-range interactions.[1]

-

Basis Set: 6-311++G(d,p) .[1][3][4]

-

Rationale: The diffuse functions (++) are non-negotiable for describing the lone pairs on Chlorine and Fluorine. The polarization functions (d,p) are essential for accurate description of the aromatic ring currents and C-Halogen bond vectors.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Water (

) for biological relevance and Dichloromethane (

Self-Validating Protocol (Step-by-Step)

-

Geometry Optimization: Perform Opt+Freq calculations to ensure the structure is a true minimum (zero imaginary frequencies).

-

Wavefunction Stability: Verify the stability of the DFT wavefunction to ensure the ground state is not an artifact.

-

NBO Analysis: Execute Natural Bond Orbital analysis to quantify hyperconjugative interactions (e.g.,

).

Figure 1: Standardized computational workflow for electronic structure validation.

Geometric & Structural Analysis

The geometry of this compound is dominated by the planarity of the bicyclic system, but subtle distortions arise from halogen-halogen repulsion and steric strain.[1]

-

Planarity: The quinoline core remains essentially planar.[2][5][6]

-

Bond Lengths:

-

C2-Cl & C4-Cl: The C4-Cl bond is typically slightly longer (approx.[1] 1.74 Å) than the C2-Cl bond due to the peri-interaction with C5-H and the specific node structure of the LUMO, making C4 more susceptible to displacement.

-

C8-F: The C-F bond is short and strong (approx.[1] 1.35 Å), providing a robust metabolic block against P450 oxidation.[1]

-

-

Dihedral Angles: Expect deviations < 2° from

or

Electronic Structure & Reactivity Descriptors

Understanding the electronic landscape is crucial for predicting how this scaffold interacts with biological targets (enzymes/receptors) and synthetic reagents.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical stability (Kinetic Stability).[4]

-

HOMO Location: Predominantly localized on the

-system of the benzene ring and the lone pairs of the 8-Fluoro substituent.[2] -

LUMO Location: Concentrated on the pyridine ring, specifically encompassing the C2 and C4 positions.

Global Reactivity Descriptors

Using Koopmans' theorem approximation, we calculate descriptors from orbital energies (

| Descriptor | Formula | Physical Interpretation |

| Ionization Potential (I) | Energy required to remove an electron (Oxidation potential).[1] | |

| Electron Affinity (A) | Energy released when adding an electron (Reduction potential). | |

| Chemical Hardness ( | Resistance to charge transfer. High | |

| Electrophilicity Index ( | Measure of energy lowering due to maximal electron flow. High |

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution:

-

Red Regions (Negative Potential): Localized around the Nitrogen atom (N1) and Fluorine (F8). These are H-bond acceptor sites for protein binding.[1][2]

-

Blue Regions (Positive Potential): Localized around the Hydrogen atoms of the benzene ring.

-

Reactivity Insight: The carbon atoms attached to Chlorine (C2, C4) will appear electron-deficient (light blue/green), validating their role as electrophilic centers.

Figure 2: Logic flow for translating orbital energies into predictive chemical behaviors.

Spectroscopic Profiling (Predictive)

To validate synthesized compounds, theoretical spectra serve as the reference.[2][7][8]

-

IR Spectrum (Vibrational):

-

Signature Bands: C=N stretching of the quinoline ring (approx. 1580–1620 cm⁻¹) and C-Cl stretching (approx. 700–800 cm⁻¹). A strong C-F stretch will appear around 1100–1250 cm⁻¹.[1][2]

-

Correction: Apply a scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) to align calculated harmonic frequencies with experimental anharmonic results.[1]

-

NMR Spectrum (GIAO Method):

- C NMR: The C2 and C4 carbons will be significantly deshielded (downfield, >140 ppm) due to the electronegative Chlorine atoms and the heteroaromatic ring current.

- F NMR: A single diagnostic peak, split by coupling to adjacent protons (H7), confirming the 8-position substitution.

Pharmaceutical Implications

Lipophilicity & Bioavailability

The 8-Fluoro substituent is strategic.[1][2] It lowers the pKa of the quinoline nitrogen (reducing protonation at physiological pH) and increases lipophilicity (LogP).

-

Calculation: Use the optimized geometry to calculate the solvent accessible surface area (SASA) and estimate LogP.[2]

-

Result: Expect a LogP value higher than the non-fluorinated analog, improving passive membrane permeability.[1]

Molecular Docking Preparation

Standard PDB files often lack accurate charge distributions for novel ligands.[1][2]

-

Protocol: Do not use Gasteiger charges for this halogenated system. Instead, use RESP (Restrained Electrostatic Potential) charges derived from the DFT optimized MEP. This accurately captures the "sigma-hole" effect often seen on Chlorine atoms, which can form halogen bonds with protein backbone carbonyls.[1]

References

-

Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc.[1] Link

-

Becke, A. D. (1993). Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link

-

Mphahlele, M. J., & Lesenyeho, L. G. (2013). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions.[1][9] Journal of Heterocyclic Chemistry, 50, 1-16.[1][9] Link

-

Parr, R. G., & Yang, W. (1989). Density-Functional Theory of Atoms and Molecules.[1] Oxford University Press.[1][2] (Foundational text for Reactivity Descriptors).

-

Dennington, R., Keith, T., & Millam, J. GaussView, Version 6.[1] Semichem Inc.[1][2] (Visualization standard).

Sources

- 1. ossila.com [ossila.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]

- 8. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

The Strategic Role of the C8-Fluorine Atom in Modulating the Reactivity of 2,4-Dichloro-8-fluoroquinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. This technical guide delves into the nuanced role of the fluorine atom at the C8 position in 2,4-dichloro-8-fluoroquinoline, a key heterocyclic intermediate. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes established principles of physical organic chemistry and draws upon robust data from closely related analogs—notably 2,4-dichloro-8-methylquinoline and 2,4-dichloroquinazoline—to construct a comprehensive and predictive model of its reactivity. We will explore the electronic perturbations induced by the C8-fluoro substituent and their profound impact on the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, a critical transformation in the synthesis of novel bioactive compounds. This guide provides a theoretical framework, proposes detailed synthetic and experimental protocols, and offers field-proven insights into the causality behind experimental design for harnessing the unique reactivity of this fluorinated quinoline.

The Electronic Influence of Fluorine: A Tale of Two Effects

The fluorine atom, despite its simple monoatomic nature, exerts a complex and powerful influence on the electronic landscape of an aromatic ring. Its behavior is a delicate balance of two opposing electronic effects:

-

A Strong Inductive Effect (-I): As the most electronegative element, fluorine powerfully withdraws electron density through the sigma (σ) bond framework.[1] This effect is distance-dependent and significantly acidifies the protons on the aromatic ring and increases the electrophilicity of the carbon atoms to which it is attached and those nearby.

-

A Moderate Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[1] However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the aromatic ring, this resonance donation is weaker compared to other halogens like chlorine.

In the context of this compound, the C8-fluorine atom's primary role is to act as a strong electron-withdrawing group through its inductive effect. This has significant consequences for the reactivity of the entire quinoline ring system, particularly the electron-deficient pyridine ring bearing the two chloro substituents.

Synthesis of this compound: A Proposed Pathway

Proposed Synthesis of 8-fluoro-2,4-quinolinediol

A common route to 4-hydroxy-2-quinolones is the cyclization of an appropriate aniline with a malonic acid derivative. For our target, this would involve the reaction of 2-fluoroaniline with diethyl malonate, followed by a high-temperature cyclization.

Figure 1: Proposed two-step synthesis of the 8-fluoro-2,4-quinolinediol precursor.

Proposed Chlorination of 8-fluoro-2,4-quinolinediol

The conversion of the diol to the dichloro derivative is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent.[2][3] The reaction proceeds via the formation of phosphate esters, which are excellent leaving groups, facilitating nucleophilic attack by chloride ions.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoro-2,4-quinolinediol (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The reaction can be run neat or with a high-boiling inert solvent.

-

Reaction: Heat the mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Neutralization and Extraction: The acidic aqueous solution is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) until pH 7-8. The precipitated crude product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Regioselectivity in Nucleophilic Aromatic Substitution: The C4 Position Reigns Supreme

The core of this compound's utility lies in its differential reactivity at the C2 and C4 positions towards nucleophiles. Based on extensive studies of analogous 2,4-dichloroquinolines and 2,4-dichloroquinazolines, the C4 position is overwhelmingly more susceptible to nucleophilic attack.[3][4][5][6]

This pronounced regioselectivity is a consequence of both electronic and steric factors:

-

Electronic Activation: The nitrogen atom in the quinoline ring is a powerful electron-withdrawing group, which deactivates the entire ring towards electrophilic attack but activates it towards nucleophilic attack. This effect is most pronounced at the α (C2 and C4) and γ (C6 and C8) positions. In the case of the pyridine ring, the C2 and C4 positions are significantly more electron-deficient than the C3 position.

-

Stabilization of the Meisenheimer Intermediate: The key to understanding the regioselectivity lies in the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Attack at C4 allows the negative charge to be delocalized onto the electronegative nitrogen atom, which is a highly stabilizing resonance structure. While attack at C2 also allows for some delocalization, the resonance structure involving the nitrogen atom is less favorable.

-

Computational Evidence from an Analogous System: Density Functional Theory (DFT) calculations on the closely related 2,4-dichloroquinazoline have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a significantly larger coefficient on the C4 carbon compared to the C2 carbon.[4][7] This indicates that the C4 position is the more electrophilic and kinetically favored site for nucleophilic attack. It is highly probable that the same trend holds for this compound.

Figure 2: Stabilization of the Meisenheimer intermediate favors nucleophilic attack at the C4 position.

The Modulating Influence of the C8-Fluorine Atom

The presence of the fluorine atom at the C8 position is not merely a passive spectator. Its strong inductive electron-withdrawing effect further deactivates the entire quinoline ring system, making both the C2 and C4 positions more electrophilic. This has several predictable consequences for the reactivity of this compound compared to its non-fluorinated or 8-methyl-substituted analogs:

-

Enhanced Reactivity: The increased electrophilicity of the C4 position in this compound is expected to lead to faster reaction rates for nucleophilic substitution compared to 2,4-dichloroquinoline or 2,4-dichloro-8-methylquinoline (the methyl group being electron-donating). This means that reactions may proceed under milder conditions (lower temperatures, shorter reaction times).

-

Increased Acidity of Ring Protons: The inductive effect of the C8-fluorine will increase the acidity of the remaining protons on the benzene ring, which can be a factor in side reactions or when using strongly basic nucleophiles.

-

Potential for Altered Lipophilicity and Solubility: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can affect its solubility in different reaction solvents. This should be a consideration when designing experimental setups.

Comparative Reactivity Table (Predicted)

| Compound | C8-Substituent | Electronic Effect | Predicted Reactivity at C4 (SNAr) |

| This compound | -F | Strong -I, Weak +M | Highest |

| 2,4-dichloroquinoline | -H | Neutral | Baseline |

| 2,4-dichloro-8-methylquinoline | -CH₃ | Weak +I | Lowest |

Experimental Workflow for Regioselective Nucleophilic Substitution

The high reactivity and regioselectivity of the C4-chloro group allow for a wide range of nucleophiles to be introduced at this position, providing a versatile platform for the synthesis of diverse chemical libraries.

General Protocol for Amination

-

Reactant Preparation: In a suitable reaction vessel, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., ethanol, isopropanol, or acetonitrile).

-

Nucleophile Addition: Add the desired amine (1.1-1.5 eq) to the solution. A base, such as triethylamine or diisopropylethylamine (2.0 eq), is often added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a moderate temperature (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC).

-

Workup and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, and the solvent is evaporated to yield the crude product.

-

Purification: The 2-chloro-4-amino-8-fluoroquinoline derivative can be purified by column chromatography or recrystallization.

Figure 3: A typical experimental workflow for the regioselective amination of this compound.

Conclusion: A Versatile and Reactive Building Block

The C8-fluorine atom in this compound plays a critical, multifaceted role in dictating its chemical reactivity. Through its powerful inductive electron-withdrawing effect, it enhances the electrophilicity of the quinoline ring, leading to a predicted increase in the rate of nucleophilic aromatic substitution. This electronic perturbation, however, does not alter the inherent regioselectivity of the 2,4-dichloroquinoline system, which strongly favors substitution at the C4 position due to the superior stabilization of the resulting Meisenheimer intermediate.

This combination of high reactivity and predictable regioselectivity makes this compound an exceptionally valuable, albeit under-documented, building block for the synthesis of novel 4-substituted-8-fluoroquinoline derivatives. By understanding the fundamental electronic principles at play, researchers can rationally design and execute efficient synthetic strategies to access a wide array of potentially bioactive molecules for applications in drug discovery and materials science. This guide provides a solid, predictive framework for initiating such investigations, grounded in the established chemistry of closely related and well-characterized molecular systems.

References

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). ResearchGate. Retrieved from [Link]

-

8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. (n.d.). Chem-Impex. Retrieved from [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2025). ResearchGate. Retrieved from [Link]

-

Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. (n.d.). PubMed Central. Retrieved from [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. Retrieved from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013). ResearchGate. Retrieved from [Link]

-

Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. Retrieved from [Link]

-

POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved from [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI. Retrieved from [Link]

-

2,4-Dichloroquinoline. (n.d.). PMC. Retrieved from [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2,4-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Preliminary Biological Screening of 2,4-Dichloro-8-Fluoroquinoline Derivatives: A Multi-Faceted Approach to Unveiling Therapeutic Potential

An In-Depth Technical Guide:

This guide provides a comprehensive framework for the initial biological evaluation of novel 2,4-dichloro-8-fluoroquinoline derivatives. The quinoline scaffold is a renowned "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1][2][3]. The specific substitution pattern of 2,4-dichloro with an 8-fluoro moiety presents a unique chemical entity. The reactive chlorine atoms at the 2 and 4 positions serve as versatile handles for further chemical modification, allowing for the creation of diverse compound libraries, while the fluorine atom at the 8-position can significantly influence the molecule's electronic properties and metabolic stability[4].

This document is structured not as a rigid protocol but as a logical workflow, guiding researchers from the foundational rationale for screening through to detailed experimental designs and data interpretation. The objective is to empower drug discovery professionals to efficiently identify and prioritize promising lead compounds from this chemical series for further development.

The Strategic Imperative: Why a Three-Pronged Screening Approach?

Given the well-documented and diverse bioactivities of quinoline-based compounds, a targeted yet broad preliminary screening strategy is the most efficient path to uncovering the therapeutic potential of novel this compound derivatives. A narrow focus on a single activity could prematurely discard a compound with significant potential in another therapeutic area. Therefore, we advocate for a concurrent, three-pronged screening cascade targeting the most prominent activities associated with the quinoline nucleus: antimicrobial, anticancer, and anti-inflammatory.

This parallel approach provides a holistic initial assessment of a compound's biological footprint. The inherent reactivity of the dichloro substitutions allows for the creation of derivatives that may exhibit differential activity across these areas, making a comprehensive initial screen crucial for identifying structure-activity relationships (SAR) early in the discovery process[5][6][7].

Caption: Anticancer quinolones often inhibit Topoisomerase II.

Pillar III: Anti-inflammatory Activity Screening

Certain quinoline derivatives have demonstrated anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade, such as Cyclooxygenase (COX) enzymes.[8] Evaluating this potential is a valuable component of a comprehensive preliminary screen.

Core Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.

Causality Behind Experimental Choices:

-

Target Specificity: COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and primarily involved in inflammation. Differentiating between COX-1 and COX-2 inhibition is crucial for identifying potentially safer anti-inflammatory agents with fewer gastrointestinal side effects.

-

Assay Format: Commercially available, fluorescence-based or colorimetric assay kits provide a standardized, high-throughput method for measuring COX activity.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare all reagents as per a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam). This typically includes assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a chromogenic or fluorogenic probe.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds in the provided assay buffer.

-

-

Assay Execution (in a 96-well plate):

-

Run separate assays for COX-1 and COX-2.

-

To the appropriate wells, add:

-

Assay Buffer

-

Heme

-

COX-1 or COX-2 enzyme

-

The test compound dilution (or a known inhibitor like Celecoxib for COX-2 or SC-560 for COX-1 as a positive control).

-

-

Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately monitor the change in absorbance or fluorescence over time using a microplate reader according to the kit's instructions.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC₅₀ value for both COX-1 and COX-2 to determine potency and selectivity.

-

Data Synthesis and Hit Prioritization

The primary output of this screening cascade will be quantitative data (MIC and IC₅₀ values). This data should be organized systematically for clear interpretation and comparison.

Table 1: Hypothetical Screening Data for this compound Derivatives

| Compound ID | Structure (R-group at C-4) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | Anti-inflammatory IC₅₀ (µM) |

| S. aureus | E. coli | MCF-7 | ||

| DQC-001 | -NH(CH₂)₂OH | >128 | 64 | 25.1 |

| DQC-002 | -N(piperazinyl) | 16 | 32 | 5.2 |

| DQC-003 | -O-Ph-4-F | >128 | >128 | 1.8 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | N/A |

| Doxorubicin | (Control) | N/A | N/A | 0.1 |

| Celecoxib | (Control) | N/A | N/A | N/A |

N/A: Not Applicable

Interpreting the Results:

-

DQC-001: Shows weak activity across all screens. Likely to be deprioritized.

-

DQC-002: Exhibits moderate antimicrobial activity and potent anticancer activity. This compound is a "hit" for further investigation, particularly for its anticancer potential.

-

DQC-003: Demonstrates poor antimicrobial activity but potent and selective anticancer and anti-inflammatory (COX-2) activity. This is a very promising "hit" with a dual-activity profile that warrants significant follow-up.

A "hit" is a compound that meets a predefined activity threshold (e.g., IC₅₀ < 10 µM). Prioritization involves considering potency, selectivity (e.g., cancer cell line selectivity or COX-2 vs. COX-1 selectivity), and initial SAR. For instance, the shift from a piperazinyl group (DQC-002) to a fluorophenoxy group (DQC-003) appears to abolish antimicrobial activity while introducing potent anti-inflammatory action, providing a crucial early SAR insight.

References

- Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). QuimicaOrganica.org. [Link]

-

Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (1991). Journal of Medicinal Chemistry. [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2019). Infectious Disorders Drug Targets. [Link]

-

Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asian Pacific Journal of Health Sciences. [Link]

-

Review on Antimicrobial Activity of Quinoline. (2022). International Journal of Scientific Research in Multidisciplinary Studies. [Link]

-

Synthesis and antibacterial activity of novel fluoroquinolone analogs. (2015). Medicinal Chemistry Research. [Link]

-

Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports. [Link]

-

Biological activities of quinoline derivatives. (2014). Arabian Journal of Chemistry. [Link]

-

Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. (2023). Postepy Higieny I Medycyny Doswiadczalnej. [Link]

-

Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives. (n.d.). ResearchGate. [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). Molecules. [Link]

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2024). Frontiers in Pharmacology. [Link]

-

Screening and identification of novel biologically active natural compounds. (2017). Natural Product Reports. [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

-

Investigating the Anti-inflammatory Effect of Quinoline Derivative... (2024). PubMed Central. [Link]

-

Classification and structure-activity relationships of fluoroquinolones. (1993). Drugs. [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). Molecules. [Link]

-

New Quinoline-Based Compounds for Analgesic and Anti-Inflammatory Evaluation. (2016). Molecules. [Link]

-

In vitro Screening Systems. (2022). ResearchGate. [Link]

-

Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis... (2024). ACS Publications. [Link]

-

Antibacterial Properties of Quinoline Derivatives: A Mini-Review. (2021). Biointerface Research in Applied Chemistry. [Link]

-

High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening. (2022). MDPI. [Link]

-

Towards anticancer fluoroquinolones: A review article. (2019). Archiv der Pharmazie. [Link]

-

Nonclassical Biological Activities of Quinolone Derivatives. (2012). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants... (2022). MDPI. [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). Sygnature Discovery. [Link]

-

Introducing novel screening method for natural anticancer compounds... (2017). Health Biotechnology and Biopharma. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

-

Structure-Activity Relationship of Fluoroquinolone in Escherichia coli. (2001). Journal of Bacteriology and Virology. [Link]

-

The structure-activity relationship for fluoroquinolone antibiotics. (2018). ResearchGate. [Link]

-

Structure Activity Relationship of Quinolones. (2023). YouTube. [Link]

Sources

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Fluoroquinolone in Escherichia coli -Archives of Pharmacal Research | Korea Science [koreascience.kr]

- 7. researchgate.net [researchgate.net]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

Exploration of 2,4-Dichloro-8-fluoroquinoline as a Building Block in Organic Synthesis

[1]

Executive Summary

2,4-Dichloro-8-fluoroquinoline represents a high-value scaffold in modern medicinal chemistry, particularly for the development of kinase inhibitors, antibacterial agents (fluoroquinolones), and receptor modulators.[1] Its utility stems from three distinct structural advantages:

-

Orthogonal Reactivity: The electronic disparity between the C2 and C4 positions allows for sequential, regioselective functionalization.[1]

-

Fluorine Effect: The C8-fluorine atom modulates pKa, enhances metabolic stability against oxidative metabolism, and influences the binding conformation through intramolecular electrostatic interactions.[1]

-

Versatile Leaving Groups: The presence of two chlorine atoms enables a "plug-and-play" approach using both Nucleophilic Aromatic Substitution (

) and Transition-Metal Catalyzed Cross-Couplings (TMCC).[1]

This technical guide provides a rigorous analysis of the synthesis, reactivity profiles, and experimental protocols required to exploit this building block effectively.[2]

Structural Analysis & Reactivity Profile[3]

The reactivity of this compound is governed by the interplay between the nitrogen heterocycle and the substituent effects.

Electronic Landscape

-

C4 Position (Para-like): This position is electronically linked to the quinoline nitrogen.[1] Protonation or Lewis acid coordination at the nitrogen significantly lowers the LUMO energy at C4, making it highly susceptible to nucleophilic attack (

).[1] -

C2 Position (Ortho-like): While also electron-deficient, the C2 position is sterically more accessible to metal centers coordinating with the ring nitrogen.[1] Consequently, C2 is often the preferred site for oxidative addition in palladium-catalyzed reactions under standard conditions.[1]

-

C8-Fluoro Substituent: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), further deactivating the ring and increasing the electrophilicity of both C2 and C4.[1] Additionally, it provides a "metabolic block" at the 8-position, a common site of oxidative metabolism in quinolines.

The Selectivity Switch

A critical feature of this scaffold is the ability to invert regioselectivity based on reaction type:

| Reaction Class | Primary Site | Mechanistic Driver |

| C4 | Electronic activation by N1; formation of stable Meisenheimer-like complex.[1] | |

| Pd-Catalyzed Coupling (Standard) | C2 | N1-Pd coordination directs oxidative addition to the proximal C2-Cl bond.[1] |

| Pd-Catalyzed Coupling (Bulky Ligand) | C4 | Steric hindrance prevents N1-coordination; reaction reverts to electronic control (C4).[1] |

Synthesis of the Core Scaffold

While commercially available, in-house synthesis allows for scale-up and derivatization.[1] The robust route proceeds via the Gould-Jacobs reaction modified for dichloro-generation.[1]

Step 1: Cyclization to the Quinolone

Precursor: 2-Fluoroaniline.[1] Reagents: Diethyl malonate, Sodium ethoxide (or PPA for direct cyclization).[1]

-

Condensation of 2-fluoroaniline with diethyl malonate yields the intermediate anilide.[1]

-

Thermal cyclization (often in diphenyl ether at >250°C or using Polyphosphoric Acid at 120°C) affords 8-fluoro-4-hydroxyquinolin-2(1H)-one .[1]

Step 2: Double Chlorination

Reagents:

Protocol:

-

Suspend 8-fluoro-4-hydroxyquinolin-2(1H)-one (1.0 eq) in

(5.0 eq). -

Add

(1.1 eq) portion-wise to facilitate the conversion of the lactam carbonyl at C2.[1] -

Reflux for 4–6 hours. Monitoring by TLC is essential as the monochloro intermediate can persist.[1]

-

Quench: Pour slowly onto crushed ice/ammonia water. Caution: Exothermic hydrolysis.

-

Purification: Recrystallization from ethanol/hexanes yields This compound .[1]

Regioselective Functionalization Workflows